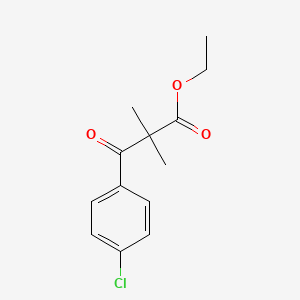

Ethyl alpha-(4-chlorobenzoyl)isobutyrate

Descripción

Ethyl alpha-(4-chlorobenzoyl)isobutyrate (CAS synonyms: ethyl clofibrate, ethyl 2-(4-chlorophenoxy)isobutyrate) is an ester derivative structurally characterized by a 4-chlorobenzoyl group attached to an isobutyrate backbone. This compound is closely related to fibrate-class pharmaceuticals, such as clofibrate and fenofibrate, which are used to modulate lipid metabolism . Its synthesis typically involves esterification reactions, and its structural features—including the chloro-substituted aromatic ring and ester linkage—dictate its physicochemical properties and applications in medicinal chemistry.

Propiedades

Fórmula molecular |

C13H15ClO3 |

|---|---|

Peso molecular |

254.71 g/mol |

Nombre IUPAC |

ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C13H15ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3 |

Clave InChI |

DIQRGHUHNUKWEO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Structural Similarities and Differences :

- Ethyl alpha-(4-chlorobenzoyl)isobutyrate shares a 4-chlorobenzoyl group with Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate but differs in the substitution pattern. The latter includes a phenoxy group linked to the ester, increasing its aromaticity and polarity.

- Chromatographic Behavior: In thin-layer chromatography (TLC), Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate exhibits an Rf value of 0.80, slightly higher than its methyl analog (Rf = 0.65) but lower than fenofibrate (Rf = 1.00) .

Ethyl Isobutyrate (CAS 97-62-1)

Structural Comparison :

- Ethyl isobutyrate is a simpler ester lacking the 4-chlorobenzoyl group. Its structure comprises an ethyl group bonded to an isobutyrate moiety.

Physicochemical and Functional Differences :

- Vapor Pressure: Ethyl isobutyrate has a vapor pressure of 40 mm Hg, making it highly volatile compared to Ethyl alpha-(4-chlorobenzoyl)isobutyrate, which is non-volatile due to its bulky aromatic substituent .

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8)

Structural Analysis :

- This compound features a 3-chlorophenyl group and a ketone (oxo) group, distinguishing it from the 4-chlorobenzoyl and ester groups in Ethyl alpha-(4-chlorobenzoyl)isobutyrate.

Functional Implications :

- The ketone group increases reactivity in nucleophilic addition reactions, whereas the ester group in the target compound is more hydrolytically stable.

- Positional isomerism (3- vs. 4-chloro substitution) may lead to differences in biological activity, as para-substituted aromatics often exhibit enhanced metabolic stability .

Phenoxyethyl Isobutyrate (CAS 103-60-6)

Comparison of Aromatic Substituents :

- Phenoxyethyl isobutyrate contains a phenoxy group instead of a chlorobenzoyl group. This substitution reduces electron-withdrawing effects, altering solubility and reactivity.

Research Findings and Implications

- Pharmaceutical Relevance: The 4-chlorobenzoyl group in Ethyl alpha-(4-chlorobenzoyl)isobutyrate enhances binding affinity to peroxisome proliferator-activated receptors (PPARs), a trait shared with fenofibrate but absent in non-chlorinated esters .

- Synthetic Challenges: Chlorinated aromatics require stringent reaction conditions to avoid by-products, as noted in the synthesis of Ethyl 4-aminobenzoate derivatives .

- Environmental Impact : Ethyl isobutyrate’s volatility contributes to environmental dispersal in pest control applications , whereas the chlorinated derivative’s persistence necessitates careful waste management in pharmaceutical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.